3-Phenyl-1H-pyrazole-5-sulfonyl chloride
Overview
Description
3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, featuring a phenyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrazole derivatives are known to modify through nucleophilic and electrophilic substitution reactions .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biochemical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Molecular Mechanism
It is known that pyrazoles can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific molecular mechanisms of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate followed by chlorosulfonation. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, alcohols, and amines can be used in substitution reactions.
Major Products Formed:
Sulfonic acids from oxidation reactions.
Amines from reduction reactions.
Various substituted pyrazoles from nucleophilic substitution reactions.
Scientific Research Applications
3-Phenyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride
Uniqueness: 3-Phenyl-1H-pyrazole-5-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities.
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNCBUMLPNXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277246 | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1277168-02-1 | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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